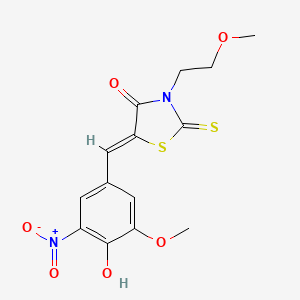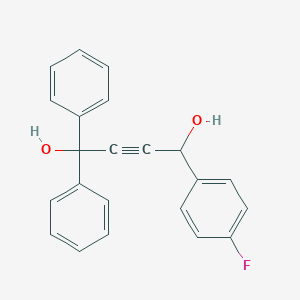
sodium 3-(4-propoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(4-propoxyphenyl)propanoate, also known as sodium 4-propoxyphenyl-3-oxobutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propionic acid and has a molecular formula of C12H15NaO3.
科学的研究の応用
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit cancer cell growth. Additionally, it has been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate is not well understood. However, studies have shown that it may act by inhibiting the growth of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of cancer cells and disrupt bacterial and fungal cell membranes. Physiologically, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential pharmaceutical applications. Additionally, its antibacterial and antifungal properties make it a useful tool for studying the mechanisms of these types of infections. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
将来の方向性
There are many potential future directions for research on sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound
2. Synthesis of analogs with improved pharmacological properties
3. Investigation of the compound's potential as a treatment for inflammatory diseases
4. Exploration of the compound's potential as a building block for the synthesis of other compounds with potential pharmaceutical applications
5. Investigation of the compound's potential as a treatment for bacterial and fungal infections
Conclusion:
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis has been optimized to improve yield and purity, making it a viable option for scientific research. While its mechanism of action is not well understood, it has been shown to have antibacterial and antifungal properties and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the potential of this compound 3-(4-propoxyphenyl)propanoate.
合成法
Sodium 3-(4-propoxyphenyl)propanoate can be synthesized through a multistep process that involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate to form 3-(4-propoxyphenyl)but-2-enoic acid. This acid is then treated with this compound hydroxide to form this compound 3-(4-propoxyphenyl)propanoate. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
特性
IUPAC Name |
sodium;3-(4-propoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUECYGSANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)
![3',5'-di-tert-butyl-6-nitro-2-vinyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B4937784.png)
![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937792.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4937794.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![5-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937810.png)
![ethyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4937819.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

